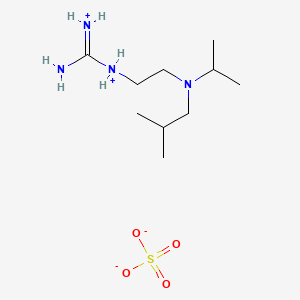
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate is a complex organic compound that belongs to the guanidine family Guanidines are known for their high basicity and ability to form stable hydrogen bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate typically involves the reaction of an amine with an activated guanidine precursor. Commonly used guanidylating agents include thiourea derivatives and S-methylisothiourea . The reaction conditions often require the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to promote guanidylation .
Industrial Production Methods
Industrial production of guanidine compounds often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an antihypertensive agent.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable hydrogen bonds and ionic interactions with its targets, leading to modulation of their activity. For example, as an antihypertensive agent, it may inhibit the release of norepinephrine at nerve endings, leading to decreased blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(2-(Isobutylisopropylamino)ethyl)guanidine sulfate hydrate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it particularly valuable in various applications, distinguishing it from other guanidine derivatives.
Eigenschaften
| 95028-82-3 | |
Molekularformel |
C10H26N4O4S |
Molekulargewicht |
298.41 g/mol |
IUPAC-Name |
[amino(azaniumylidene)methyl]-[2-[2-methylpropyl(propan-2-yl)amino]ethyl]azanium;sulfate |
InChI |
InChI=1S/C10H24N4.H2O4S/c1-8(2)7-14(9(3)4)6-5-13-10(11)12;1-5(2,3)4/h8-9H,5-7H2,1-4H3,(H4,11,12,13);(H2,1,2,3,4) |
InChI-Schlüssel |
QUVVXGYQVIGTQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC[NH2+]C(=[NH2+])N)C(C)C.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


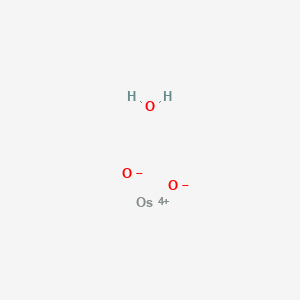


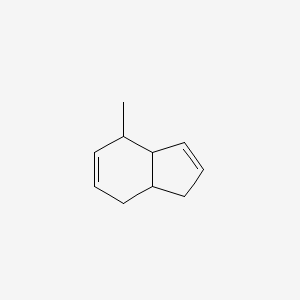
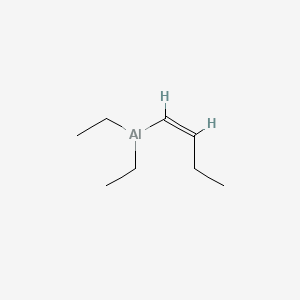

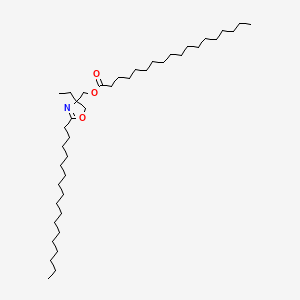
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)
